molecular formula C13H24O2 B14460894 Tridecane-2,6-dione CAS No. 71898-20-9

Tridecane-2,6-dione

Cat. No.: B14460894
CAS No.: 71898-20-9
M. Wt: 212.33 g/mol
InChI Key: OFPGVQBKVCOPPE-UHFFFAOYSA-N
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Description

Tridecane-2,6-dione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups located at the second and sixth carbon atoms of the tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the use of the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by intramolecular nucleophilic substitution to form the diketone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Tridecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diketone into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Functionalized tridecane derivatives.

Scientific Research Applications

Tridecane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of tridecane-2,6-dione involves its interaction with various molecular targets. The diketone structure allows it to participate in redox reactions, where it can act as an electron donor or acceptor. This property is crucial in its biological activities, where it can disrupt cellular processes by interfering with enzyme functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Tridecane-2,4-dione: Another diketone with ketone groups at the second and fourth carbon atoms.

    Piperidine-2,6-dione: A heterocyclic compound with a similar diketone structure but within a six-membered ring.

Uniqueness

Tridecane-2,6-dione is unique due to its linear structure and the specific positioning of its ketone groups. This configuration imparts distinct chemical reactivity and physical properties compared to other diketones, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

71898-20-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tridecane-2,6-dione

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3

InChI Key

OFPGVQBKVCOPPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCC(=O)C

Origin of Product

United States

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